N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-2-(2-nitrophenoxy)acetamide
Overview
Description
N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-2-(2-nitrophenoxy)acetamide is a complex organic compound with potential applications in various scientific fields This compound features a piperazine ring substituted with an isobutyryl group, a phenyl ring, and a nitrophenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-2-(2-nitrophenoxy)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Preparation of 4-isobutyryl-1-piperazine: This intermediate can be synthesized by reacting piperazine with isobutyryl chloride under basic conditions.
Formation of 2-(2-nitrophenoxy)acetic acid: This involves the nitration of phenol to obtain 2-nitrophenol, followed by its reaction with chloroacetic acid to form 2-(2-nitrophenoxy)acetic acid.
Coupling Reaction: The final step involves coupling 4-isobutyryl-1-piperazine with 2-(2-nitrophenoxy)acetic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of various substituents on the phenyl ring.
Hydrolysis: Formation of carboxylic acid and amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-2-(2-nitrophenoxy)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The nitro group may play a role in its biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide: Similar structure with an acetyl group instead of an isobutyryl group.
N-[2-(4-butyryl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide: Similar structure with a butyryl group instead of an isobutyryl group.
Uniqueness
N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-2-(2-nitrophenoxy)acetamide is unique due to the presence of the isobutyryl group, which may confer different chemical and biological properties compared to its analogs
Properties
IUPAC Name |
N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-2-(2-nitrophenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5/c1-16(2)22(28)25-13-11-24(12-14-25)18-8-4-3-7-17(18)23-21(27)15-31-20-10-6-5-9-19(20)26(29)30/h3-10,16H,11-15H2,1-2H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZTUEKRLOZLJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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